Product packaging for 1-[2-(2-Phenoxyethoxy)benzoyl]azepane(Cat. No.:)

1-[2-(2-Phenoxyethoxy)benzoyl]azepane

Cat. No.: B250030
M. Wt: 339.4 g/mol
InChI Key: PDBOMLXJZQLWPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Phenoxyethoxy)benzoyl]azepane is a synthetic organic compound featuring an azepane (seven-membered heterocyclic amine) core substituted with a benzoyl group that is further modified with a phenoxyethoxy chain. Azepane derivatives are of significant interest in medicinal chemistry and chemical biology due to their potential as molecular scaffolds. Researchers utilize these compounds in the development of enzyme inhibitors, particularly for protein kinases, given that structurally related azepane compounds have been co-crystallized with protein kinase A (PKA) to study binding interactions and conformational changes . This specific derivative, with its ether and amide linkages, may serve as a key intermediate in the synthesis of more complex bioactive molecules or as a tool compound for probing biological pathways. The compound is provided as a high-purity material to ensure reproducible results in analytical and experimental applications. Strictly for research use only in laboratory settings. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO3 B250030 1-[2-(2-Phenoxyethoxy)benzoyl]azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

azepan-1-yl-[2-(2-phenoxyethoxy)phenyl]methanone

InChI

InChI=1S/C21H25NO3/c23-21(22-14-8-1-2-9-15-22)19-12-6-7-13-20(19)25-17-16-24-18-10-4-3-5-11-18/h3-7,10-13H,1-2,8-9,14-17H2

InChI Key

PDBOMLXJZQLWPE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Origin of Product

United States

Comprehensive Structural Elucidation and Conformational Analysis of 1 2 2 Phenoxyethoxy Benzoyl Azepane

Application of Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in unequivocally confirming the chemical structure of 1-[2-(2-phenoxyethoxy)benzoyl]azepane. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information to piece together the molecular puzzle.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework and the connectivity of atoms. In the case of this compound, both ¹H and ¹³C NMR would provide a wealth of structural information.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenoxy and benzoyl rings, the methylene (B1212753) protons of the ethoxy linker, and the methylene protons of the azepane ring. The chemical shifts and coupling patterns of the azepane ring protons are particularly informative about its conformation. Due to the flexibility of the seven-membered ring, these protons may exhibit complex splitting patterns or broad signals at room temperature, indicative of conformational exchange. Variable temperature NMR studies can be employed to study these dynamic properties. semanticscholar.org The use of quantitative ¹H-NMR spectroscopy allows for the precise measurement and characterization of metabolites and biochemical components in related systems. nih.gov

The ¹³C NMR spectrum would confirm the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the various aromatic carbons, and the aliphatic carbons of the ether linkage and the azepane ring. The chemical shift of the carbonyl carbon provides evidence of the amide functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and temperature.

Proton Group Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅O-)6.8 - 7.3Multiplet
Aromatic (-COC₆H₄-)7.2 - 7.6Multiplet
Methylene (-OCH₂CH₂O-)4.2 - 4.5Multiplet
Azepane (adjacent to N)3.5 - 3.8Multiplet
Azepane (other CH₂)1.5 - 1.9Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and can vary based on solvent and temperature.

Carbon Group Predicted Chemical Shift (ppm)
Carbonyl (C=O)168 - 172
Aromatic (C-O)155 - 160
Aromatic (C-H, C-C)115 - 140
Methylene (-OCH₂)65 - 75
Azepane (adjacent to N)45 - 55
Azepane (other CH₂)25 - 40

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹.

Other significant absorptions include the C-O stretching vibrations of the ether linkages, which would appear as strong bands in the 1050-1250 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings would be observed as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the azepane and ethoxy groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org Aromatic C=C stretching vibrations would also be present as a series of medium-intensity absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Aromatic C-HStretch3020 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2960Strong
Amide C=OStretch1630 - 1680Strong
Aromatic C=CStretch1450 - 1600Medium
Ether C-OStretch1050 - 1250Strong

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula, C₂₁H₂₅NO₃, by distinguishing it from other potential formulas with the same nominal mass. The calculated exact mass for the neutral molecule is 339.18344, and the protonated species [M+H]⁺ would be observed in the mass spectrum at m/z 340.19072.

X-ray Crystallographic Analysis of the Azepane Ring System and Its Analogs

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, analysis of related azepane and azepine derivatives offers significant insight. rsc.orgacs.org

X-ray crystallographic studies on various substituted azepane derivatives have confirmed the stereochemistry and regiochemistry of these ring systems. rsc.org For instance, analysis of diastereomerically pure azepane derivatives has verified their structure and stereochemistry unambiguously. rsc.org In analogs like benzimidazole-fused 1,4-oxazepines, X-ray analysis has been crucial in confirming the stereochemistry of the heterocyclic hybrid. mdpi.com Such studies reveal that the seven-membered azepane ring is not planar and typically adopts a flexible conformation, such as a twist-chair or boat-like geometry, to minimize steric strain. The precise conformation observed in the solid state is influenced by the nature and position of substituents on the ring as well as by crystal packing forces.

Conformational Dynamics of the Azepane Ring and Flexible Linkers

The seven-membered azepane ring is inherently flexible and can exist as an equilibrium of multiple low-energy conformations. rsc.org The primary conformations are typically variations of chair and boat forms, with twist-chair and twist-boat being common intermediates in their interconversion. The energy barrier between these conformations is generally low, leading to rapid interconversion at room temperature in solution. This dynamic behavior can be studied using techniques like variable temperature NMR. semanticscholar.org

Analysis of Intramolecular Interactions and Their Influence on Molecular Architecture

The three-dimensional structure of this compound is significantly influenced by a network of non-covalent intramolecular interactions. These interactions, while individually weak, collectively guide the folding of the flexible linker and the orientation of the aromatic rings.

A key interaction is the potential for π-π stacking between the electron-rich phenoxy ring and the benzoyl ring. Depending on the conformation of the linker, these rings may adopt a parallel-displaced or T-shaped arrangement to maximize attractive forces.

Computational Chemistry and Molecular Modeling of 1 2 2 Phenoxyethoxy Benzoyl Azepane

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

To investigate the electronic properties of 1-[2-(2-Phenoxyethoxy)benzoyl]azepane, quantum mechanical (QM) calculations would be necessary. Using methods like Density Functional Theory (DFT), researchers could determine key electronic structure parameters. These calculations would yield insights into the molecule's stability, reactivity, and spectroscopic properties.

Hypothetical Data Table: Calculated Electronic Properties

Parameter Value Method/Basis Set
Highest Occupied Molecular Orbital (HOMO) Energy Data not available B3LYP/6-31G*
Lowest Unoccupied Molecular Orbital (LUMO) Energy Data not available B3LYP/6-31G*
HOMO-LUMO Gap Data not available B3LYP/6-31G*
Dipole Moment Data not available B3LYP/6-31G*

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics simulations would be employed to explore the conformational flexibility of this compound in a simulated physiological environment. These simulations track the atomic movements over time, providing a detailed picture of the molecule's dynamic behavior and accessible conformations, which is crucial for understanding its interaction with biological targets.

Ligand-Protein Docking Studies for Putative Binding Mode Prediction

In the absence of experimental structural data, ligand-protein docking studies would be a primary tool to predict how this compound might bind to a specific protein target. This computational technique would place the molecule into the binding site of a protein and score the potential poses, offering hypotheses about the binding orientation and key intermolecular interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Should this compound demonstrate biological activity, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features necessary for its activity. Such a model would be invaluable for virtual screening of large chemical libraries to identify other compounds with the potential for similar biological effects.

Analysis of Protein-Ligand and Protein-Protein Interface Frustration in Ternary Complexes (if applicable)

If this compound were found to mediate or inhibit the formation of a ternary complex (involving two proteins and the ligand), advanced computational analysis could be used to study the energetic frustration at the interfaces. This would help in understanding the allosteric effects and the stability of the entire complex.

Semiempirical Molecular Orbital Calculations for Synthetic Pathway Investigations

To investigate potential synthetic routes for this compound, semiempirical molecular orbital calculations could be utilized. These less computationally intensive methods can provide valuable insights into the thermodynamics and kinetics of proposed reaction steps, aiding in the optimization of synthetic strategies.

Table of Compounds

Compound Name

Chemical Reactivity and Advanced Derivatization Strategies for 1 2 2 Phenoxyethoxy Benzoyl Azepane

Modifications of the Azepane Nitrogen Substitution Pattern

The azepane ring is a significant heterocyclic motif found in numerous biologically active compounds and approved drugs, including the antidiabetic agent Tolazamide and the antihistamine Azelastine. lifechemicals.com Its seven-membered structure imparts a high degree of conformational flexibility, which is often a critical determinant of biological activity. lifechemicals.com Therefore, modifications targeting the azepane moiety, particularly substitutions on the ring, are a key strategy in drug design to influence the molecule's preferred conformation and interaction with biological targets. lifechemicals.com

Synthetic approaches to azepane derivatives are diverse, commonly involving ring-closing or ring-expansion reactions. researchgate.net For a pre-formed scaffold like 1-[2-(2-phenoxyethoxy)benzoyl]azepane, derivatization would focus on the existing ring. While the nitrogen atom is acylated, making it a stable amide, advanced synthetic routes could involve the initial synthesis of substituted azepanes that are then coupled to the 2-(2-phenoxyethoxy)benzoyl chloride precursor. Methods for synthesizing substituted azepanes include the ring expansion of corresponding piperidines or pyrrolidines. researchgate.netrsc.org For instance, di- and tri-substituted fluoroalkylated azepanes have been synthesized through the ring expansion of pyrrolidines. researchgate.net Another approach involves the reductive amination of carbonyl compounds with ω-amino fatty acids, which could be adapted to create substituted azepane precursors. researchgate.net

These strategies allow for the introduction of a wide array of substituents onto the azepane ring carbons, which can serve to alter steric bulk, lipophilicity, and the conformational equilibrium of the ring system.

Functionalization of the Phenoxyethoxy Chain and Benzoyl Aromatic Rings

The benzoyl and phenoxy aromatic rings within the structure are prime targets for functionalization to modulate electronic properties and introduce new interaction points. Modern synthetic methods, particularly late-stage functionalization (LSF), offer powerful tools for directly modifying such complex molecules without requiring de novo synthesis. rsc.org

Palladium-catalyzed C-H activation is a prominent strategy for the LSF of drug molecules, allowing for the introduction of a diverse array of functional groups with high regioselectivity. researchgate.net This methodology could be applied to introduce halogens (F, Cl), cyano, alkyl, and additional aromatic groups onto specific positions of either the benzoyl or the terminal phenoxy ring. researchgate.net Such modifications can profoundly impact a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. rsc.org For example, C-H fluorination or fluoroalkylation is a common tactic to tune polarity and lipophilicity. rsc.org

The phenoxyethoxy chain offers additional sites for modification. The ether linkages are generally stable but can be targets for specific chemical cleavage under harsh acidic conditions. More subtle modifications could involve metabolic functionalization. Phase I metabolism often introduces hydroxyl groups into hydrophobic regions of drug molecules. nih.gov Potential sites of metabolic hydroxylation on this compound could include the aromatic rings and the aliphatic carbons of the ethoxy chain. nih.govnih.gov The synthesis of these potential metabolites is a key step in understanding the compound's metabolic fate and identifying any pharmacologically active metabolites.

Modification Site Potential Functionalization Reaction Potential New Functional Group Reference
Benzoyl Aromatic RingPalladium-Catalyzed C-H Activation-F, -Cl, -CN, -Alkyl, -Aryl researchgate.net
Phenoxy Aromatic RingPalladium-Catalyzed C-H Activation-F, -Cl, -CN, -Alkyl, -Aryl researchgate.net
Ethoxy ChainMetabolic Hydroxylation (Synthetic Analog)-OH nih.gov

Synthesis of Conformationally Constrained or Flexible Analogs to Probe Structure-Activity Relationships

Conformational constraint is a powerful strategy in drug design to increase binding affinity by pre-organizing the ligand into its bioactive conformation, thus reducing the entropic penalty upon binding. nih.gov Given the inherent flexibility of the azepane ring and the ethoxy chain, synthesizing conformationally constrained or, conversely, even more flexible analogs can provide critical insights into the bioactive conformation required for activity. lifechemicals.comutexas.edu

Strategies to create conformationally constrained analogs include:

Ring Substitution: Introducing bulky substituents on the azepane ring can bias the ring's conformational equilibrium towards a single preferred chair or boat-like conformation. lifechemicals.com

Bicyclic Systems: Incorporating the azepane nitrogen into a bicyclic system is a more rigid approach. The synthesis of azabicyclic scaffolds can lock the geometry around the nitrogen atom. montclair.edu For example, novel analogs could be designed based on bridged ring systems that mimic the spatial orientation of the parent compound's functional groups.

Chain Rigidification: The flexible phenoxyethoxy chain can be constrained by incorporating it into a macrocycle or replacing it with a more rigid linker, such as one containing double or triple bonds.

Conversely, synthesizing more flexible analogs , for instance by replacing the azepane ring with a larger, more flexible eight-membered azocane (B75157) ring, can help determine if conformational rigidity is indeed a requirement for activity. Comparing the biological activities of rigid and flexible analogs is fundamental to developing a robust SAR and understanding the topographical requirements of the target binding site. utexas.edumontclair.edu

Assessment of Chemical Stability under Various Reaction Conditions

The chemical stability of this compound is a critical parameter for its potential utility, influencing its shelf-life, formulation, and behavior under various synthetic and biological conditions. An assessment of its stability would involve subjecting the compound to a range of conditions to identify potential degradation pathways. Based on its constituent functional groups, several potential instabilities can be predicted:

Hydrolytic Stability: The tertiary amide bond linking the benzoyl group and the azepane ring is the most likely site of hydrolytic degradation. Its stability should be tested under a range of pH conditions (acidic, neutral, and basic) to determine its susceptibility to hydrolysis, which would yield 2-(2-phenoxyethoxy)benzoic acid and azepane. Amides are generally more resistant to hydrolysis than esters but can be cleaved under forcing conditions.

Oxidative Stability: The aromatic rings and the ether linkages could be susceptible to oxidation. Exposure to common oxidants or radical initiators would reveal the stability of these moieties. The benzylic-like positions on the ethoxy chain could also be sites of oxidative degradation.

Photostability: Many aromatic compounds are sensitive to degradation upon exposure to UV light. Photostability testing is necessary to determine if the compound requires protection from light during storage and handling.

A systematic study of degradation products formed under these stress conditions would be essential for a full chemical stability profile.

Investigation of Biological Target Interactions and Molecular Binding Mechanisms

Engagement with Protein Kinases and Elucidation of Kinase Inhibition Mechanisms

Research into azepane derivatives has identified their potential as inhibitors of key protein kinases, such as Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). nih.govacs.org These kinases are crucial components of cellular signaling pathways, and their dysregulation is implicated in various diseases. The development of azepane-based inhibitors has often been guided by structure-based drug design, leveraging insights from co-crystal structures to enhance potency and selectivity. nih.govacs.org

The inhibitory action of azepane derivatives on protein kinases like PKA and PKB-alpha is rooted in their interaction with the highly conserved ATP-binding site within the kinase domain. nih.gov Studies on azepane derivatives, developed from the natural product (-)-balanol, reveal that these compounds function as ATP-competitive inhibitors. Balanol itself is known to occupy the ATP-binding pocket, and its derivatives, including various benzoyl-azepane structures, have been optimized to maintain this mode of action. nih.govacs.org

X-ray crystallography of related azepane inhibitors co-crystallized with PKA has provided detailed insights into the specific molecular interactions within this binding site. nih.govacs.org The azepane core and its substituents form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues that are essential for ATP recognition and binding. This precise interaction within the catalytic cleft of the kinase prevents the binding of ATP, thereby blocking the phosphotransfer reaction and inhibiting the kinase's activity.

The mechanism of kinase inhibition by these azepane derivatives is characterized as orthosteric modulation. Orthosteric inhibitors bind to the active site of an enzyme, which is the same site where the endogenous substrate (in this case, ATP) binds. By directly competing with ATP for binding to the kinase domain, these compounds prevent the enzyme from carrying out its normal catalytic function.

This is in contrast to allosteric modulators, which bind to a site on the enzyme distinct from the active site. Allosteric binding induces a conformational change in the protein that alters the shape of the active site, thereby affecting the enzyme's activity. The development of the azepane derivatives as ATP-competitive inhibitors, based on the balanol scaffold, confirms their role as orthosteric modulators of PKA and PKB-alpha. nih.govacs.org

Interaction with G-Protein Coupled Receptors (GPCRs) and Ligand Binding Affinities

While the azepane scaffold is a component of various biologically active molecules, specific research detailing a comprehensive receptor subtype profile for 1-[2-(2-Phenoxyethoxy)benzoyl]azepane is not extensively available in the public scientific literature. The following sections reflect the current status of knowledge.

A detailed radioligand binding assay profile for this compound against a panel of GPCRs, including the serotonin receptor subtypes 5-HT1A and 5-HT7, dopamine D2, and alpha-1 adrenergic (α1) receptors, is not publicly documented. Therefore, a quantitative data table of its binding affinities (Kᵢ values) for these specific targets cannot be provided at this time. Broader research on related classes of compounds, such as other phenoxyalkylamine derivatives, has shown varying affinities for serotonin and dopamine receptors, but this cannot be directly extrapolated to the specific compound . pharm.or.jp

Without binding affinity data, the functional activity of this compound as an agonist or antagonist at specific GPCR subtypes like 5-HT1A, 5-HT7, D2, or α1 remains uncharacterized in the available literature. Determining whether a compound activates (agonism) or blocks (antagonism) a receptor requires specific functional assays that are typically performed after initial binding affinity is established.

Targeted Protein Degradation Mechanisms through Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to eliminate specific proteins from the cell. astrazeneca.comnih.gov These heterobifunctional molecules consist of two key components connected by a linker: a "warhead" that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. nih.gov This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's natural waste disposal system, the proteasome. astrazeneca.comnih.gov

Currently, there is no published research or data to indicate that this compound has been utilized as a component in a PROTAC. Its potential use would require it to function as a specific ligand (warhead) for a protein of interest that is targeted for degradation. The development of a PROTAC necessitates a ligand with known and sufficient affinity for the target protein, which would then be chemically linked to an E3 ligase-recruiting moiety. The application of this compound in this technology remains a hypothetical possibility pending further research into its specific protein binding partners.

Formation and Dynamics of Ternary Complexes (POI::PROTAC::E3)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). biorxiv.orgchemrxiv.org They consist of two distinct ligands connected by a chemical linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. biorxiv.org The primary mechanism of action for a PROTAC is the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. encyclopedia.pub

The stability and conformation of this POI::PROTAC::E3 complex are critical for its function. elifesciences.org The tendency for the complex to form is quantified by a cooperativity value (α), which compares the binding affinity of the PROTAC in the ternary complex versus its binary affinities for the POI and E3 ligase alone. biorxiv.org Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable, enhancing its stability. biorxiv.org The dynamics of the ternary complex, including the flexibility of the protein-protein interface and the conformational landscape, are crucial factors that influence the efficiency of subsequent ubiquitination. biorxiv.org

Induced Proximity and Ubiquitin Ligase Recruitment

The fundamental principle of PROTAC technology is chemically induced proximity. encyclopedia.pub By recruiting an E3 ligase to the target protein, the PROTAC effectively hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system. elifesciences.org E3 ubiquitin ligases are enzymes that catalyze the final step of the ubiquitination cascade, which is the transfer of ubiquitin to a lysine residue on the substrate protein. encyclopedia.pub

Once the ternary complex is formed, the recruited E3 ligase marks the POI with a polyubiquitin chain. This chain acts as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides. encyclopedia.pub The PROTAC molecule itself is not degraded in this process and can subsequently act catalytically to induce the degradation of multiple POI molecules. encyclopedia.pub The choice of E3 ligase to recruit (e.g., VHL, CRBN) and the design of the linker are key variables in optimizing the degradation efficiency. encyclopedia.pubbiorxiv.org

Retinol Binding Protein 4 (RBP4) Antagonism and Associated Molecular Pathways

Retinol Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. nih.gov It carries retinol from the liver to peripheral tissues, including the eye. For transport, holo-RBP4 (RBP4 bound to retinol) forms a complex with another protein, transthyretin (TTR). nih.gov This complex prevents the renal filtration of the smaller RBP4 protein, thereby maintaining adequate retinol levels in circulation. nih.gov

RBP4 antagonists are compounds that disrupt the function of this transport system. arvojournals.org A key mechanism for non-retinoid antagonists is to bind to RBP4 and prevent its interaction with TTR. nih.govarvojournals.org This disruption leads to the rapid clearance of RBP4 from the blood via the kidneys, which in turn lowers the circulating levels of both RBP4 and retinol. nih.gov By reducing the delivery of retinol to the retina, RBP4 antagonists can inhibit the formation of cytotoxic bisretinoid compounds (lipofuscin), which are implicated in the pathogenesis of diseases like atrophic age-related macular degeneration (AMD) and Stargardt disease. nih.govarvojournals.org Several RBP4 antagonists are currently under investigation in clinical trials for these conditions. nih.gov

Elucidation of Molecular Mechanisms Underlying Anticonvulsant Activity

The molecular mechanisms of anticonvulsant drugs are diverse, as they are designed to suppress the rapid and excessive firing of neurons that underlies seizures. Many anticonvulsants act on voltage-gated ion channels or modulate neurotransmitter systems.

Common molecular targets and mechanisms include:

Voltage-Gated Sodium Channel Blockade: Many anticonvulsants stabilize the inactive state of voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.

Modulation of GABAergic Neurotransmission: Enhancement of the inhibitory neurotransmitter GABA is another key mechanism. This can be achieved by acting as positive allosteric modulators of GABA-A receptors, inhibiting the GABA transaminase enzyme to prevent GABA breakdown, or blocking GABA reuptake.

Voltage-Gated Calcium Channel Blockade: Blocking specific types of calcium channels (e.g., T-type) can reduce neuronal excitability, particularly in absence seizures.

Preclinical evaluation of potential anticonvulsants often involves screening in animal models such as the maximal electroshock (MES) test, which indicates efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. mdpi.commdpi.com

Structure-Function Relationships of Ligand-Receptor Complexes

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, which dictates how it recognizes and interacts with its target receptor. The study of structure-function relationships (SFR) and structure-activity relationships (SAR) is fundamental to drug design.

Key structural features, or pharmacophores, determine the ligand's role as an agonist, antagonist, or modulator. researchgate.net These features govern the formation of specific intermolecular interactions—such as hydrogen bonds, ionic bonds, and hydrophobic interactions—within the receptor's binding site. researchgate.net For example, in G protein-coupled receptors, the presence of a protonated amine on a ligand can form a crucial ionic bond with an acidic residue (e.g., aspartate) in the transmembrane helix, anchoring the molecule in the binding pocket. researchgate.net Aromatic rings on the ligand often engage in π-π stacking interactions with aromatic residues like phenylalanine or tryptophan in the receptor. researchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict and analyze these binding modes. Experimental techniques like X-ray crystallography provide high-resolution snapshots of the ligand-receptor complex, confirming these interactions and guiding the rational design of new molecules with improved potency and selectivity.

Structure Activity Relationship Sar Studies of 1 2 2 Phenoxyethoxy Benzoyl Azepane Analogs

Influence of Azepane Ring Stereochemistry and Substituent Geometry on Biological Activity

No studies were identified that specifically investigate the influence of the stereochemistry of the azepane ring or the geometry of its substituents on the biological activity of 1-[2-(2-Phenoxyethoxy)benzoyl]azepane analogs. In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is often crucial for its interaction with a biological target. For azepane-containing compounds, the conformation of the seven-membered ring and the orientation of any substituents can significantly impact binding affinity and efficacy. However, without experimental data, any discussion on whether specific stereoisomers of this compound are more active than others would be purely speculative.

Systematic Variation of the Phenoxyethoxy Linker Length and Substitution Patterns

There is no available research detailing the systematic variation of the phenoxyethoxy linker in this compound analogs. Such studies would typically involve synthesizing a series of compounds where the length of the ethoxy chain is altered (e.g., propoxy, butoxy) and where various substituents are placed on the phenoxy ring. These modifications would help to understand the optimal distance and electronic properties required for interaction with the biological target. The absence of such data prevents any meaningful analysis of the impact of the phenoxyethoxy linker on the activity of this specific compound class.

Impact of Bridging Groups and Conformational Restriction on Compound Potency

No literature was found describing the synthesis or biological testing of bridged or conformationally restricted analogs of this compound. Introducing bridging groups or other conformational constraints is a common strategy in medicinal chemistry to lock a flexible molecule into a specific bioactive conformation, which can lead to increased potency and selectivity. The lack of any published work in this area for the specified compound means that the impact of such modifications on its potency is unknown.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound and its analogs yielded no results. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model requires a dataset of compounds with known and varied biological activities. As no such dataset appears to be publicly available for this specific chemical series, no QSAR models have been reported.

Advanced Analytical Methodologies for the Characterization and Study of 1 2 2 Phenoxyethoxy Benzoyl Azepane

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of 1-[2-(2-Phenoxyethoxy)benzoyl]azepane and for separating it from any potential isomers or impurities. The method relies on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent mixture) that is pumped through the column at high pressure.

In a typical analysis, a solution of the synthesized this compound is injected into the HPLC system. The separation is optimized by selecting an appropriate stationary phase (e.g., C18) and a mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water). A UV detector is commonly used to monitor the column effluent, as the aromatic rings in the molecule will absorb UV light at a characteristic wavelength. The purity of the compound is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Research Findings: A validated reverse-phase HPLC method would be established to quantify the purity of this compound. The method's performance would be characterized by its linearity, precision, and accuracy. For instance, a calibration curve might be constructed using standards of known concentration, demonstrating a linear response. The limit of detection (LOD) and limit of quantification (LOQ) would also be determined to define the sensitivity of the method.

Table 1: Hypothetical HPLC Method Parameters and Purity Assessment

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 9.2 min
Purity (%) >99.5%
LOD 0.01 µg/mL

| LOQ | 0.03 µg/mL |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound may exist as enantiomers depending on its synthesis and potential chiral centers, chiral chromatography is crucial for separating and quantifying these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The determination of enantiomeric excess (e.e.) is vital as different enantiomers of a compound can exhibit distinct biological activities. The e.e. is a measure of the purity of a sample with respect to its enantiomeric composition and is calculated as the percentage of the major enantiomer minus the percentage of the minor enantiomer. heraldopenaccess.us

Research Findings: A chiral HPLC method would be developed using a specialized column, such as one based on a polysaccharide derivative. researchgate.net The mobile phase, often a mixture of alkanes and an alcohol, is optimized to achieve baseline separation of the enantiomers. The ratio of the enantiomers is determined by comparing their peak areas in the chromatogram. A sample containing an equal amount of both enantiomers is known as a racemic mixture and has an e.e. of 0%, while an enantiomerically pure sample has an e.e. of 100%. heraldopenaccess.us

Table 2: Hypothetical Chiral HPLC Separation Data

Parameter Value
Chiral Stationary Phase Polysaccharide-based CSP
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Retention Time (Enantiomer 1) 12.5 min
Retention Time (Enantiomer 2) 14.8 min
Resolution (Rs) >2.0

| Enantiomeric Excess (e.e.) | 98% |

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity and selectivity of a compound for specific receptors. nih.gov These assays involve incubating a radiolabeled ligand (a molecule with a known affinity for the target receptor) with a preparation of the receptor in the presence of varying concentrations of the test compound, this compound.

The principle of the assay is the competition between the unlabeled test compound and the radioligand for the same binding site on the receptor. nih.gov By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, an inhibition curve can be generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the binding affinity (Ki) of the compound for the receptor.

Research Findings: To assess the interaction of this compound with a specific biological target, competitive radioligand binding assays would be performed. For example, if the target were a G-protein coupled receptor (GPCR), a suitable radioligand would be chosen. The selectivity of the compound would be evaluated by testing it against a panel of different receptors. High affinity and selectivity for a particular receptor are often desired characteristics for a therapeutic agent.

Table 3: Hypothetical Radioligand Binding Assay Results

Target Receptor Radioligand Ki (nM) for this compound
Target X [³H]-Ligand A 5.2
Receptor Y [¹²⁵I]-Ligand B >1000

| Receptor Z | [³H]-Ligand C | 850 |

Protein Crystallography for Co-crystal Structure Determination with Biological Targets

Protein crystallography is a powerful technique used to determine the three-dimensional structure of a protein at atomic resolution. When a compound like this compound is bound to its protein target, co-crystallization can be attempted. The resulting co-crystal structure provides invaluable insights into the precise binding mode of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding.

The process involves growing a high-quality crystal of the protein-ligand complex, which is then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and used to calculate an electron density map, from which the atomic structure of the complex can be modeled.

Research Findings: A successful co-crystal structure of this compound with its target protein would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This structural information is critical for understanding the mechanism of action and for guiding structure-based drug design efforts to improve the compound's affinity and selectivity.

Table 4: Hypothetical Protein Crystallography Data

Parameter Value
Protein Target Enzyme E
Ligand This compound
Resolution (Å) 2.1
PDB ID (Hypothetical) 9XYZ
Key Interacting Residues Tyr123, Phe234, Arg345

| Observed Interactions | Hydrogen bond with Tyr123, π-π stacking with Phe234 |

Biophysical Techniques for Ligand-Protein Interaction Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. nih.gov It is considered the gold standard for characterizing the thermodynamics of ligand-protein interactions, as it can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.govnih.gov

In an ITC experiment, a solution of the ligand, this compound, is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured by the calorimeter. wur.nl From the binding isotherm, the thermodynamic parameters can be derived. The Gibbs free energy (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

Research Findings: ITC would provide a comprehensive understanding of the driving forces behind the binding of this compound to its target. For example, a negative enthalpy change would indicate that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The entropy change would provide information about the changes in the system's disorder, such as the release of water molecules from the binding site. This technique has been increasingly utilized in pharmaceutical nanotechnology to understand interaction mechanisms. nih.gov

Table 5: Hypothetical Isothermal Titration Calorimetry Data

Thermodynamic Parameter Value
Binding Affinity (Ka) 1.9 x 10⁸ M⁻¹
Dissociation Constant (Kd) 5.3 nM
Stoichiometry (n) 1.1
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (ΔS) 15.2 cal/mol·K

| Gibbs Free Energy (ΔG) | -17.0 kcal/mol |

Future Research Directions and Translational Perspectives for the 1 2 2 Phenoxyethoxy Benzoyl Azepane Chemical Class

Rational Design of Next-Generation Ligands with Enhanced Selectivity and Potency

The rational design of next-generation ligands based on the 1-[2-(2-phenoxyethoxy)benzoyl]azepane scaffold will be crucial for enhancing their selectivity and potency. Structure-activity relationship (SAR) studies will form the cornerstone of this effort, systematically exploring how modifications to each part of the molecule affect its biological activity. nih.gov Key areas for modification include the azepane ring, the phenoxy group, and the benzoyl moiety.

Future design strategies could involve:

Azepane Ring Modifications: Introducing substituents on the seven-membered ring to alter its conformation and interaction with biological targets.

Phenoxy Group Variations: Substituting the phenyl ring with various electron-donating or electron-withdrawing groups to modulate electronic properties and binding interactions.

Bioisosteric Replacement: Replacing the phenoxyethoxy group with other linkers to explore different spatial arrangements and physicochemical properties.

These rationally designed analogs can be synthesized and screened to build a comprehensive SAR profile, guiding the development of more potent and selective compounds.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural features of this compound suggest potential interactions with a variety of biological targets. Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-tubercular, and anti-Alzheimer's disease agents. nih.gov The benzoyl moiety is also a common feature in molecules targeting diverse biological pathways.

Future research should focus on screening this chemical class against a broad panel of biological targets to uncover novel therapeutic opportunities. Potential areas of investigation include:

Oncology: Given the prevalence of azepane and benzoyl scaffolds in anticancer agents, exploring the cytotoxicity of these compounds against various cancer cell lines is a logical first step. nih.gov

Neuropharmacology: The lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders. The azepane scaffold has been explored for its potential in treating neuropsychiatric disorders.

Infectious Diseases: The diverse biological activities of azepane derivatives warrant investigation into their potential as antibacterial, antifungal, or antiviral agents. nih.gov

A summary of potential therapeutic areas for azepane-containing compounds is presented in the table below.

Therapeutic AreaPotential Biological Targets
OncologyKinases, Topoisomerases, Tubulin
NeuropharmacologyMonoamine transporters, Sigma receptors, H3 receptor
Infectious DiseasesBacterial, fungal, or viral proteins
Metabolic Disordersα-glucosidase

Development of Innovative Synthetic Strategies for Complex Derivatives

The synthesis of a diverse library of this compound derivatives will require the development of innovative and efficient synthetic strategies. While the core structure can likely be assembled through standard amide bond formation, accessing a wide range of substituted analogs will necessitate more advanced synthetic methodologies.

Recent advances in the synthesis of functionalized nitrogen heterocycles, such as the dearomative ring expansion of nitroarenes to form complex azepanes, could be adapted for this chemical class. nih.govmanchester.ac.uk This photochemical method allows for the transformation of a six-membered benzenoid framework into a seven-membered ring system in just two steps. nih.govmanchester.ac.uk Other modern synthetic techniques like copper-catalyzed tandem amination/cyclization reactions could also be employed to construct functionalized azepine rings.

Future synthetic efforts should aim to develop modular and scalable routes that allow for the rapid generation of a library of analogs for biological screening.

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The integration of computational modeling with experimental validation can significantly accelerate the discovery and optimization of novel ligands based on the this compound scaffold. In silico methods can be used to predict the binding of these molecules to various biological targets, prioritize compounds for synthesis, and guide the rational design of more potent analogs. nih.govnih.gov

Key computational approaches that can be integrated include:

Molecular Docking: To predict the binding modes and affinities of designed ligands within the active sites of target proteins.

Molecular Dynamics Simulations: To assess the stability of ligand-protein complexes over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structures of the compounds with their biological activities.

By combining these computational predictions with experimental data from biological assays, a more efficient and informed drug discovery process can be established. Recent advancements have seen the use of computational models to predict reaction outcomes, which could further streamline the synthesis of novel derivatives. mit.edu

Investigation of Radiopharmaceutical Applications and Molecular Imaging Probes

The this compound scaffold could be adapted for use as a radiopharmaceutical for diagnostic imaging or targeted radiotherapy. nih.govacs.org By incorporating a suitable radionuclide, these molecules could be used to visualize and quantify the expression of their biological targets in vivo using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). acs.org

The development of radiolabeled versions of these compounds would involve:

Selection of a Radionuclide: Choosing an appropriate isotope (e.g., Fluorine-18 for PET) for labeling.

Radiolabeling Chemistry: Developing a robust method for incorporating the radionuclide into the molecule.

Preclinical Evaluation: Assessing the in vivo biodistribution, target engagement, and imaging characteristics of the radiolabeled compound in animal models.

The azepane structure has been incorporated into potential contrast enhancement agents for magnetic resonance imaging (MRI), indicating the utility of this scaffold in imaging applications. nih.gov Furthermore, various small molecules are being explored as platforms for developing new radiopharmaceuticals. nih.govmdpi.comebsco.com

The table below lists some of the radionuclides commonly used in the development of radiopharmaceuticals.

RadionuclideImaging ModalityCommon Applications
Fluorine-18PETOncology, Neurology, Cardiology
Carbon-11PETNeurology, Drug Occupancy Studies
Technetium-99mSPECTOncology, Cardiology, Bone Imaging
Gallium-68PETOncology (Neuroendocrine Tumors)
Iodine-123SPECTThyroid Imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.